![molecular formula C17H18N4OS2 B4423695 N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B4423695.png)
N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE
Overview
Description
N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE is a complex organic compound with the molecular formula C17H18N4OS2 and a molecular weight of 358.48 . This compound features a unique structure that includes a cyano group, a cyclooctathiophene ring, and a pyrimidinylsulfanyl group, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives. Industrial production methods may involve solvent-free reactions or the use of microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals . In biology and medicine, derivatives of cyanoacetamides have shown diverse biological activities, making them potential candidates for drug development . Additionally, the compound’s unique structure allows for its use in material science and industrial applications, such as the development of novel polymers and catalysts .
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s cyano group and sulfur-containing moieties play crucial roles in its reactivity and binding affinity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include other cyanoacetamide derivatives and thiophene-based molecules . the presence of the cyclooctathiophene ring and the pyrimidinylsulfanyl group in this compound provides distinct chemical and biological properties that are not commonly found in other related compounds .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-pyrimidin-2-ylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c18-10-13-12-6-3-1-2-4-7-14(12)24-16(13)21-15(22)11-23-17-19-8-5-9-20-17/h5,8-9H,1-4,6-7,11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDMIBIOJVPRMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)CSC3=NC=CC=N3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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